molecular formula C20H19N B12667423 alpha-Methyl-N,N-diphenylbenzylamine CAS No. 93920-06-0

alpha-Methyl-N,N-diphenylbenzylamine

Cat. No.: B12667423
CAS No.: 93920-06-0
M. Wt: 273.4 g/mol
InChI Key: ZYSDQISYXRYGMK-UHFFFAOYSA-N
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Description

alpha-Methyl-N,N-diphenylbenzylamine: is an organic compound with the molecular formula C20H19N . It is a derivative of benzylamine, where the benzyl group is substituted with two phenyl groups and an alpha-methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-N,N-diphenylbenzylamine typically involves the reaction of benzylamine with benzophenone in the presence of a reducing agent. One common method is the reduction of benzophenone imine with sodium borohydride in methanol. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: alpha-Methyl-N,N-diphenylbenzylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between amines and biological receptors. It is also employed in the synthesis of biologically active molecules .

Medicine: It is investigated for its role in the development of new drugs targeting specific receptors and enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of alpha-Methyl-N,N-diphenylbenzylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Benzylamine: A simpler analog without the phenyl and alpha-methyl substitutions.

    N,N-Diphenylbenzylamine: Lacks the alpha-methyl group.

    alpha-Methylbenzylamine: Lacks the N,N-diphenyl substitution.

Uniqueness: alpha-Methyl-N,N-diphenylbenzylamine is unique due to the presence of both phenyl and alpha-methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

93920-06-0

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

N-phenyl-N-(1-phenylethyl)aniline

InChI

InChI=1S/C20H19N/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

ZYSDQISYXRYGMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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